4-Nitrophenyl fluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl fluoroacetate is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further bonded to a fluoroacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrophenyl fluoroacetate typically involves the esterification of 4-nitrophenol with fluoroacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can optimize the production process, making it more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrophenyl fluoroacetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The fluoroacetate group can be substituted by various nucleophiles, leading to the formation of different derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and fluoroacetic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.
Major Products:
Nucleophilic Substitution: Various substituted phenyl fluoroacetates.
Reduction: 4-Aminophenyl fluoroacetate.
Hydrolysis: 4-Nitrophenol and fluoroacetic acid.
Scientific Research Applications
4-Nitrophenyl fluoroacetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-nitrophenyl fluoroacetate involves its interaction with nucleophiles, leading to the formation of various derivatives. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions. The ester bond can be hydrolyzed to release 4-nitrophenol and fluoroacetic acid, which can then engage in further chemical transformations .
Comparison with Similar Compounds
4-Nitrophenyl Acetate: Similar in structure but lacks the fluoro group, making it less reactive in certain nucleophilic substitution reactions.
4-Nitrophenyl Chloroformate: Contains a chloroformate group instead of a fluoroacetate group, leading to different reactivity and applications.
4-Nitrophenyl Trifluoroacetate:
Uniqueness: 4-Nitrophenyl fluoroacetate is unique due to the presence of the fluoroacetate group, which imparts distinct reactivity patterns compared to its analogs. This makes it particularly valuable in synthetic organic chemistry for the preparation of fluorinated compounds .
Properties
CAS No. |
405-56-1 |
---|---|
Molecular Formula |
C8H6FNO4 |
Molecular Weight |
199.14 g/mol |
IUPAC Name |
(4-nitrophenyl) 2-fluoroacetate |
InChI |
InChI=1S/C8H6FNO4/c9-5-8(11)14-7-3-1-6(2-4-7)10(12)13/h1-4H,5H2 |
InChI Key |
RVTGPBCAQXJQBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.